(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid
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Overview
Description
(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid is a chiral amino acid derivative. It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the amino group and two phenyl groups attached to the alpha carbon. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid typically involves the Strecker synthesis, which is a well-known method for preparing alpha-aminonitriles, which can be subsequently hydrolyzed to amino acids . The reaction conditions often involve the use of an aldehyde, ammonia, and hydrogen cyanide (HCN) or a cyanide salt in the presence of an acid catalyst . The resulting alpha-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the desired amino acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of protective groups like benzyloxycarbonyl is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate purification.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized under strong oxidative conditions.
Reduction: The benzyloxycarbonyl group can be removed by catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of the free amino acid.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be selectively removed to reveal the active amino group, which can then participate in biochemical reactions. The phenyl groups provide steric hindrance and electronic effects that influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Benzyloxycarbonylamino)-3-phenylpropanoic acid: Lacks the second phenyl group, resulting in different steric and electronic properties.
(S)-2-(Benzyloxycarbonylamino)-3,3-dimethylpropanoic acid: Contains methyl groups instead of phenyl groups, affecting its hydrophobicity and reactivity.
Uniqueness
(S)-2-(Benzyloxycarbonylamino)-3,3-diphenylpropanoic acid is unique due to the presence of two phenyl groups, which provide significant steric hindrance and electronic effects. This makes it a valuable compound for studying structure-activity relationships and for use in the synthesis of complex molecules.
Properties
IUPAC Name |
3,3-diphenyl-2-(phenylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO4/c25-22(26)21(24-23(27)28-16-17-10-4-1-5-11-17)20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-21H,16H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUXDTIGARAROZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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